![molecular formula C10H18ClNO2 B15298671 rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B15298671.png)
rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride: is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts specific chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic methodologies . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
化学反应分析
Types of Reactions: rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
rac-(1R,5R,6R)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol: This compound shares a similar bicyclic structure but differs in its functional groups and chemical properties.
(1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride: Another compound with a similar core structure but different functional groups and biological activities.
Uniqueness: rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[321]octan-6-yl]acetate hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
属性
分子式 |
C10H18ClNO2 |
|---|---|
分子量 |
219.71 g/mol |
IUPAC 名称 |
methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)4-8-2-7-3-9(8)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H/t7-,8+,9+;/m1./s1 |
InChI 键 |
PUOCNYVOUNRNRV-KEMIKLHMSA-N |
手性 SMILES |
COC(=O)C[C@@H]1C[C@@H]2C[C@H]1CNC2.Cl |
规范 SMILES |
COC(=O)CC1CC2CC1CNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298593.png)
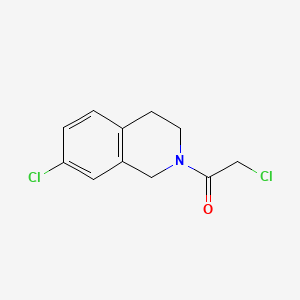
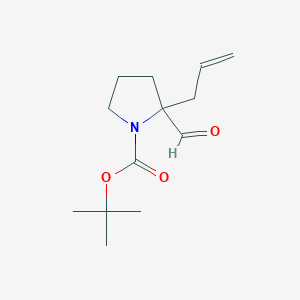
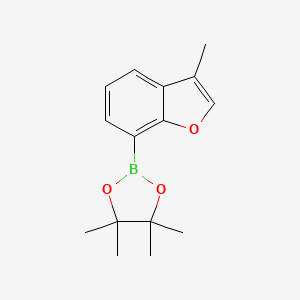
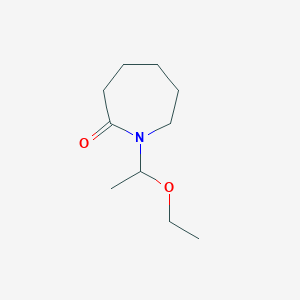
amino}-5-methylhexanoic acid](/img/structure/B15298640.png)


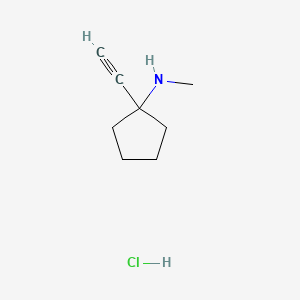
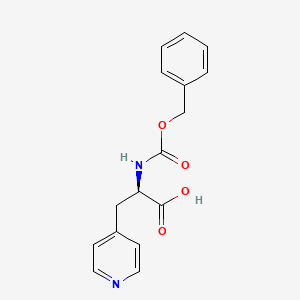



![3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15298707.png)
